![molecular formula C24H18N2O3S B2357064 7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one CAS No. 670270-82-3](/img/structure/B2357064.png)

7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

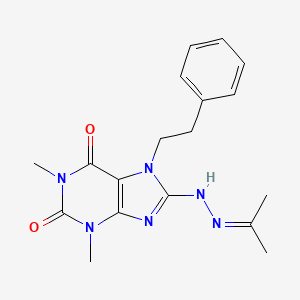

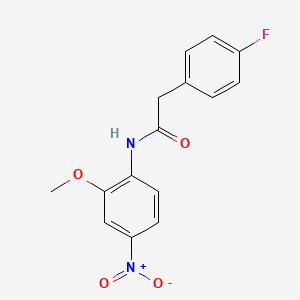

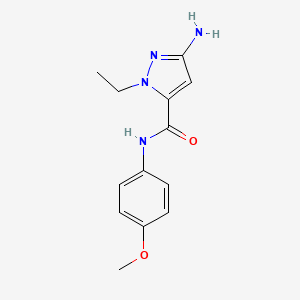

This compound, also known as TH588, is a novel small molecule. It is a heterocyclic compound with a high degree of structural diversity and has proven to be broadly and economically useful as a therapeutic agent . The molecular formula is C24H18N2O3S and the molecular weight is 414.48.

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Molecular Structure Analysis

The molecular structure of this compound includes a thieno[2,3-d]pyrimidin-4-yl group attached to a 4-isopropylphenyl group and an oxy-2H-chromen-2-one group. The structure of the compound can be analyzed through various spectroscopic techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of thiophene-2-carboxamides with formic acid or triethyl orthoformate . The reaction with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various spectroscopic techniques. For example, the IR spectrum can provide information about the functional groups present in the compound .Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Compounds similar to 7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. For instance, derivatives of thieno[2,3-d]pyrimidine have shown remarkable antimicrobial activity against a variety of bacterial and fungal strains, indicating their potential as bioactive compounds in the development of new antimicrobial agents. These compounds have been found to exhibit higher antimicrobial activity against pathogens such as Staphylococcus aureus compared to reference drugs like streptomycin (Vlasov et al., 2018), and their anti-inflammatory activities have also been noted, making them candidates for further investigation in drug development.

Analgesic and Antipyretic Effects

Research has also explored the analgesic and antipyretic effects of pyrimidine derivatives of the chromen-2-one moiety. These compounds have been synthesized and tested in vivo, showing significant analgesic activity comparable to standard drugs like analgin and notable antipyretic activities comparable to aspirin. This highlights their potential in the development of new analgesic and antipyretic therapies (Keri et al., 2010).

Cytostatic and Antiviral Profiling

Thieno-fused 7-deazapurine ribonucleosides, related to the core structure of interest, have been synthesized and assessed for their cytostatic and antiviral activities. These compounds demonstrated low micromolar or submicromolar in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines, as well as some level of antiviral activity against HCV. Their activity profile suggests potential for cancer therapy and antiviral drug development (Tichy et al., 2017).

Potential Anticancer Applications

Studies have also focused on the synthesis and evaluation of thienopyrimidine derivatives for their antiproliferative activity against cancer cell lines, such as human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines. Some derivatives have shown promising results, indicating their potential as leads for new anticancer drugs. These findings suggest that modifications to the thieno[2,3-d]pyrimidin-4-yl moiety can significantly influence biological activity, including inducing apoptotic cell death in cancer cells, which is a desirable mechanism of action for anticancer therapies (Atapour-Mashhad et al., 2017).

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is the tRNA (Guanine37-N1)-methyltransferase (TrmD) . TrmD is an enzyme that plays a crucial role in bacterial resistance, making it an attractive target for the development of new antibacterial agents .

Mode of Action

The compound interacts with its target, TrmD, by inhibiting its function . This inhibition disrupts the normal functioning of the bacteria, leading to its eventual death . The compound’s high affinity to TrmD was confirmed through molecular docking studies .

Biochemical Pathways

The compound affects the biochemical pathway involving the methylation of tRNA, a process crucial for protein synthesis in bacteria . By inhibiting TrmD, the compound disrupts this pathway, leading to impaired protein synthesis and bacterial growth .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. It achieves this by disrupting protein synthesis through the inhibition of TrmD . This leads to the death of the bacteria, demonstrating the compound’s potential as an antibacterial agent .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the expression levels of TrmD can affect the compound’s efficacy. It was observed that the compound was less potent against a strain of Mycobacterium tuberculosis that had higher expression of the Cyt-bd-encoding genes . Therefore, the compound’s action, efficacy, and stability can be influenced by the genetic makeup of the bacteria, the presence of other compounds, and the physical conditions of the environment.

Properties

IUPAC Name |

7-[5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O3S/c1-14(2)15-3-5-16(6-4-15)19-12-30-24-22(19)23(25-13-26-24)28-18-9-7-17-8-10-21(27)29-20(17)11-18/h3-14H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXWXCWQRZYSQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC5=C(C=C4)C=CC(=O)O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2356987.png)

![4-amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2356989.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2356994.png)

![3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B2356996.png)